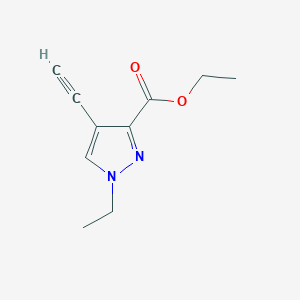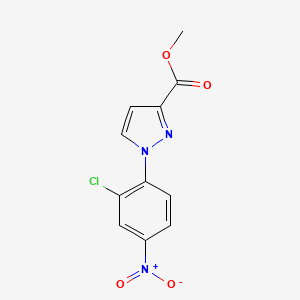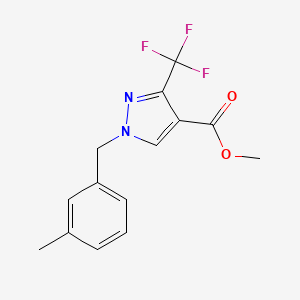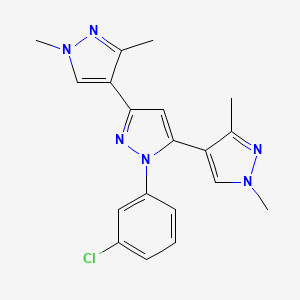
Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C10H12N2O2. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the use of a palladium catalyst and copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The ethynyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-5-carboxylate
- Ethyl 1-methyl-4-ethynyl-1H-pyrazole-3-carboxylate
- Ethyl 1-ethyl-4-propynyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethynyl group at the 4-position of the pyrazole ring distinguishes it from other similar compounds and can lead to unique interactions with biological targets.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 1-ethyl-4-ethynylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-4-8-7-12(5-2)11-9(8)10(13)14-6-3/h1,7H,5-6H2,2-3H3 |
InChI Key |
XUGDWVLVXHXHSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OCC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-methyl-3-furoyl)amino]thiophene-2-carboxylate](/img/structure/B10910428.png)
![N'-[(E)-phenylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10910432.png)

![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910450.png)


![5-nitro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B10910478.png)
![methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10910485.png)
![1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910493.png)
![N-{(1Z)-3-{(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B10910502.png)
![Dipropyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B10910505.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10910515.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10910516.png)
![4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10910518.png)
